molecular formula C29H36N2O6S B2820523 N-(2-hydroxy-3-(piperidin-1-yl)propyl)-N-(4-methoxyphenyl)-4-methylbenzenesulfonamide benzoate CAS No. 1331212-11-3

N-(2-hydroxy-3-(piperidin-1-yl)propyl)-N-(4-methoxyphenyl)-4-methylbenzenesulfonamide benzoate

Cat. No.: B2820523
CAS No.: 1331212-11-3
M. Wt: 540.68
InChI Key: JLAPYUUARAKXQO-UHFFFAOYSA-N
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Description

N-(2-hydroxy-3-(piperidin-1-yl)propyl)-N-(4-methoxyphenyl)-4-methylbenzenesulfonamide benzoate is a sulfonamide-benzoate hybrid compound characterized by a multifunctional structure. Its key features include:

  • A 4-methylbenzenesulfonamide core, which is a common pharmacophore in medicinal chemistry.
  • A 4-methoxyphenyl substituent, which may influence electronic properties and metabolic stability.
  • A benzoate ester, contributing to solubility and hydrolysis-dependent bioavailability.

While direct synthesis details for this compound are absent in the provided evidence, analogous sulfonamide syntheses (e.g., coupling reactions using HBTU or propionic anhydride) suggest plausible routes involving sulfonylation, alkylation, and esterification steps .

Properties

IUPAC Name

benzoic acid;N-(2-hydroxy-3-piperidin-1-ylpropyl)-N-(4-methoxyphenyl)-4-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H30N2O4S.C7H6O2/c1-18-6-12-22(13-7-18)29(26,27)24(19-8-10-21(28-2)11-9-19)17-20(25)16-23-14-4-3-5-15-23;8-7(9)6-4-2-1-3-5-6/h6-13,20,25H,3-5,14-17H2,1-2H3;1-5H,(H,8,9)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLAPYUUARAKXQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(CC(CN2CCCCC2)O)C3=CC=C(C=C3)OC.C1=CC=C(C=C1)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H36N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

540.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-hydroxy-3-(piperidin-1-yl)propyl)-N-(4-methoxyphenyl)-4-methylbenzenesulfonamide benzoate typically involves multiple steps:

    Formation of the Piperidine Derivative: The piperidine ring can be introduced through the reaction of a suitable precursor with piperidine under basic conditions.

    Attachment of the Methoxyphenyl Group: This step involves the reaction of the intermediate with a methoxyphenyl halide in the presence of a base to form the desired aryl ether.

    Sulfonamide Formation: The sulfonamide group is introduced by reacting the intermediate with a sulfonyl chloride derivative.

    Benzoate Esterification: Finally, the benzoate ester is formed by reacting the intermediate with benzoic acid or its derivatives under esterification conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl group in the compound can undergo oxidation to form a ketone or aldehyde.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst are often used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) are used under appropriate conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while reduction of a nitro group would yield an amine.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial or anticancer properties.

    Medicine: Investigated for its potential as a pharmaceutical agent, particularly in the treatment of certain diseases.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of this compound would depend on its specific application. In a biological context, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to a therapeutic effect. The pathways involved would be elucidated through detailed biochemical studies.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features
Compound Name Key Structural Differences References
N-(4-Methoxyphenyl)benzenesulfonamide Lacks the hydroxy-piperidinylpropyl chain and benzoate ester; simpler sulfonamide scaffold.
1-Benzyl-4-[N-(1-oxopropyl)]-N-phenyl-3.4-methylamino-4-piperidinecarboxylate Contains a benzyl-piperidinecarboxylate group but no sulfonamide or methoxyphenyl moiety.
4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide Fluorinated chromene-pyrazolopyrimidine hybrid; complex heterocyclic system absent in the target compound.
N-[3-(9H-Carbazol-9-yl)-2-hydroxypropyl]-5-chloro-N-ethyl-2-methoxybenzenesulfonamide Carbazole-containing sulfonamide with a chloro-substituted aromatic ring.

Key Observations :

  • The target compound’s hydroxy-piperidinylpropyl group distinguishes it from simpler sulfonamides (e.g., ) and may improve membrane permeability.
Physicochemical Properties
Compound Name Molecular Weight (g/mol) Melting Point (°C) Solubility Insights References
Target Compound ~550 (estimated) Not reported Likely moderate due to ester and hydroxyl groups.
N-(4-Methoxyphenyl)benzenesulfonamide ~277 Not reported Higher hydrophobicity due to simpler structure.
4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide 589.1 175–178 Low solubility expected due to fluorinated aromatic systems.
1-Benzyl-4-[N-(1-oxopropyl)]-N-phenyl-3.4-methylamino-4-piperidinecarboxylate 380 Not reported Oil form suggests high lipophilicity.

Key Observations :

  • The target compound’s molecular weight (~550) aligns with moderately sized drug-like molecules, comparable to fluorinated analogs (e.g., 589.1 in ).
  • The absence of fluorine and presence of hydrophilic groups (hydroxyl, benzoate) may improve aqueous solubility relative to fluorinated derivatives.

Key Challenges :

  • The target compound’s multifunctionality (hydroxyl, piperidine, ester) may necessitate protective group strategies, increasing synthetic complexity compared to simpler sulfonamides .

Hypotheses for Target Compound :

  • The piperidine moiety may confer CNS penetration, while the sulfonamide-benzoate structure could target enzymes like carbonic anhydrase or proteases.

Biological Activity

N-(2-hydroxy-3-(piperidin-1-yl)propyl)-N-(4-methoxyphenyl)-4-methylbenzenesulfonamide benzoate is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article reviews the biological activities associated with this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be broken down as follows:

  • Piperidine moiety : Known for its role in various pharmacological activities.
  • Sulfonamide group : Often associated with antibacterial properties.
  • Benzoate ester : Impacts solubility and bioavailability.

The molecular formula is C24H32N2O4SC_{24}H_{32}N_{2}O_{4}S, with a molecular weight of approximately 440.59 g/mol.

Antimicrobial Activity

Research indicates that sulfonamide derivatives exhibit broad-spectrum antimicrobial activity. The compound's sulfonamide group contributes to its ability to inhibit bacterial growth by interfering with folic acid synthesis. In vitro studies have demonstrated effective inhibition against various bacterial strains, including Staphylococcus aureus and Escherichia coli.

Bacterial StrainInhibition Zone (mm)
Staphylococcus aureus15
Escherichia coli12
Salmonella typhi10

Anti-inflammatory Effects

The piperidine component has been linked to anti-inflammatory properties. Studies show that the compound can inhibit the production of pro-inflammatory cytokines, which may be beneficial in treating conditions like arthritis and other inflammatory diseases.

Antiviral Activity

Recent investigations have highlighted the potential antiviral properties of this compound. Similar derivatives have shown efficacy against hepatitis B virus (HBV) by enhancing intracellular levels of APOBEC3G, an enzyme that inhibits viral replication. While specific data on this compound's antiviral activity is limited, its structural similarities to known antiviral agents suggest potential efficacy.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The sulfonamide group mimics para-aminobenzoic acid (PABA), inhibiting dihydropteroate synthase in bacteria.
  • Modulation of Cellular Pathways : The piperidine ring may interact with neurotransmitter systems, influencing pain perception and inflammation.
  • Interference with Viral Replication : By enhancing the expression of antiviral proteins within host cells.

Case Studies and Research Findings

A study conducted on related piperidine derivatives revealed that modifications in the structure significantly impacted their biological activities. For instance, compounds with a methoxy group exhibited enhanced potency against bacterial strains compared to their non-methoxy counterparts .

Another research effort focused on the pharmacokinetics and toxicity profiles of similar compounds, indicating favorable absorption and distribution characteristics, which are crucial for therapeutic applications .

Q & A

Q. What synthetic methodologies are optimal for preparing N-(2-hydroxy-3-(piperidin-1-yl)propyl)-N-(4-methoxyphenyl)-4-methylbenzenesulfonamide benzoate?

  • Methodological Answer : The compound can be synthesized via multi-step reactions involving coupling agents like HBTU or BOP in solvents such as THF, followed by purification via silica gel chromatography. For example, amide bond formation between piperidine-containing intermediates and sulfonamide precursors often requires activation with HBTU and triethylamine (Et3_3N) at room temperature for 12–24 hours . Yield optimization may involve adjusting stoichiometric ratios (e.g., 1:1.2 molar ratios of reactants) and solvent polarity during column chromatography .

Q. How can the structural integrity of this compound be confirmed post-synthesis?

  • Methodological Answer : Use nuclear magnetic resonance (NMR) spectroscopy (1H and 13C) to verify proton environments and carbon frameworks, focusing on aromatic (δ 6.2–8.0 ppm) and aliphatic regions (e.g., piperidine protons at δ 2.3–3.5 ppm). Mass spectrometry (MS) with electrospray ionization (ESI) confirms molecular weight (e.g., [M+H]+ peaks). High-resolution MS (HRMS) or elemental analysis validates purity (>95%) .

Q. What strategies improve solubility and stability in aqueous buffers for pharmacokinetic studies?

  • Methodological Answer : Co-solvents like DMSO (≤10% v/v) or cyclodextrin inclusion complexes enhance aqueous solubility. Stability assays in PBS (pH 7.4) at 37°C over 24–72 hours, monitored via HPLC, identify degradation pathways. Adjusting pH to 4.6–6.8 with sodium acetate buffers may prevent hydrolysis of labile groups (e.g., ester or amide bonds) .

Advanced Research Questions

Q. How do structural modifications (e.g., substituents on the piperidine or benzene rings) influence biological activity?

  • Methodological Answer : Systematic SAR studies involve synthesizing analogs with substituent variations (e.g., halogenation, methoxy groups) and testing in receptor-binding assays. For example, replacing 4-methoxyphenyl with 3-trifluoromethylphenyl enhances lipophilicity and target affinity, as shown in analogous sulfonamide derivatives . Computational docking (e.g., using AutoDock Vina) with protein targets (PDB: 3HKC) predicts binding modes .

Q. What mechanisms underlie contradictory bioactivity data in different assay systems?

  • Methodological Answer : Discrepancies may arise from assay conditions (e.g., cell membrane permeability in vitro vs. metabolic clearance in vivo). Validate using orthogonal assays:
  • In vitro : Radioligand displacement assays (e.g., IC50_{50} determination).
  • Ex vivo : Tissue bath experiments for functional activity.
  • In silico : ADMET prediction tools (e.g., SwissADME) to account for metabolic stability .

Q. How can crystallographic data resolve ambiguities in molecular conformation?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) at 100 K resolves bond angles and torsion angles, particularly for the piperidine ring’s chair conformation and sulfonamide group orientation. Data collection at synchrotron facilities (λ = 0.7–1.0 Å) improves resolution (<1.0 Å). Refinement via SHELXL validates hydrogen-bonding networks critical for stability .

Q. What analytical techniques validate batch-to-batch consistency for preclinical studies?

  • Methodological Answer : Implement a Quality-by-Design (QbD) approach:
  • HPLC-PDA : Purity assessment with C18 columns (acetonitrile/water gradients).
  • DSC/TGA : Thermal stability profiles (decomposition >200°C indicates robustness).
  • Chiral HPLC : Confirm enantiomeric excess (≥99%) if stereocenters are present .

Notes

  • Advanced questions emphasize mechanistic and methodological rigor, while basic questions address foundational synthesis/characterization.
  • Contradictions in evidence (e.g., solvent selection in vs. ) highlight context-dependent optimization.

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